cis-2-Hydroxy-1-cyclopentanecarboxamide
Overview
Description
“(1R,2S)-2-hydroxycyclopentane-1-carboxamide” is a compound with a cyclopentane ring, which is a cyclic hydrocarbon . The “R” and “S” in its name refer to the absolute configuration of the molecule . The compound also contains an amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) and a nitrogen .
Synthesis Analysis
The synthesis of similar compounds often involves the reduction of a parent ketone . For instance, the stereoselective NH-transfer to a parent ketone was used in the synthesis of a related compound .Molecular Structure Analysis
The molecular structure of “(1R,2S)-2-hydroxycyclopentane-1-carboxamide” can be determined using methods such as X-ray diffraction analysis . The “R” and “S” in its name indicate the configuration of the stereocenters in the molecule .Scientific Research Applications
Stereoselective Pharmacological Activities
Research on stereoisomers related to rociverine, including (1R,2S)-2-hydroxycyclopentane-1-carboxamide, demonstrates the importance of stereochemistry in pharmacological activities. These studies have shown that different stereoisomers exhibit varying affinities for muscarinic receptors, indicating a potential for selective modulation of receptor subtypes. This specificity could be leveraged for the development of targeted therapies with reduced side effects (Barbier et al., 1995).
Synthesis and Structural Analysis
Another application involves the synthesis and absolute configuration determination of stereoisomers of related compounds. These studies provide valuable insights into the relationship between molecular structure and biological activity, as well as methodologies for the synthesis of stereospecific compounds (Bugno et al., 1997). Additionally, crystallographic analyses of cyclopentane derivatives, including 2-hydroxycyclopentanecarboxamides, reveal patterns of supramolecular assembly and hydrogen bonding that can inform the design of new molecules with desired physical and chemical properties (Kălmăn et al., 2001).
Bioactivation and Metabolism
The compound L-735,524, a hydroxyaminopentane amide, highlights the role of (1R,2S)-2-hydroxycyclopentane-1-carboxamide derivatives in the bioactivation of prodrugs. This particular compound demonstrates potent inhibition of HIV type 1 protease, showcasing the therapeutic potential of derivatives in treating viral infections (Vacca et al., 1994).
Chemotherapeutic Enhancement
Research into enhancing the efficacy of chemotherapy through selective activation of the constitutive androstane receptor (CAR) underscores the importance of (1R,2S)-2-hydroxycyclopentane-1-carboxamide derivatives in optimizing drug metabolism and pharmacokinetics. This approach aims to increase the systemic exposure of active metabolites, improving the therapeutic index of chemotherapeutic agents (Wang et al., 2013).
Properties
IUPAC Name |
(1R,2S)-2-hydroxycyclopentane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(9)4-2-1-3-5(4)8/h4-5,8H,1-3H2,(H2,7,9)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPNKXDLOYEHIM-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369237 | |
Record name | (1R,2S)-2-hydroxycyclopentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40481-98-9 | |
Record name | (1R,2S)-2-hydroxycyclopentane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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